1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine
Descripción
1-(1-Methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine is a piperazine derivative featuring a 1-methylimidazole ring at the N1 position and a 2-methylbenzyl group at the N4 position. Piperazine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility, which facilitates interactions with biological targets such as enzymes and receptors .
Propiedades
IUPAC Name |
1-(1-methylimidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-14-5-3-4-6-15(14)13-19-9-11-20(12-10-19)16-17-7-8-18(16)2/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOLDLLWFKROPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine is a compound of interest due to its potential therapeutic applications, particularly in the context of neuropsychiatric disorders and cancer. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and research findings from various studies.
- Molecular Formula : C15H20N4
- Molecular Weight : 244.35 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The compound primarily acts as a selective agonist for the D3 dopamine receptor (D3R). Research indicates that it promotes β-arrestin translocation and G protein activation, which are crucial for downstream signaling pathways associated with dopamine receptor activation. Notably, it exhibits minimal activity at the D2 dopamine receptor, highlighting its selectivity for D3R, which is significant for reducing side effects commonly associated with non-selective dopamine agonists .
Receptor Activity
The following table summarizes the agonist and antagonist activities of 1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine at D2 and D3 receptors:
| Compound | D3R Agonist Activity (EC50) | D2R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |
|---|---|---|---|
| 1 | 710 nM | Inactive | 15,700 nM |
This data indicates that while the compound is a potent agonist at the D3R, it does not activate the D2R, which may lead to a favorable side effect profile .
Neuroprotection
A study examined the neuroprotective effects of this compound on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results demonstrated that the compound significantly reduced neurodegeneration in these cells, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease .
Anticancer Activity
Another significant area of research focused on the compound's cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The study reported that the compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
Discussion
The selectivity of 1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine for the D3R suggests potential utility in treating conditions like schizophrenia and addiction without the adverse effects associated with broader dopamine receptor activation. Furthermore, its anticancer properties warrant further investigation into its mechanisms and potential as a chemotherapeutic agent.
Aplicaciones Científicas De Investigación
Therapeutic Applications
- Antidepressant Activity :
- Anxiolytic Effects :
- Anticancer Properties :
Biological Activities
| Activity Type | Evidence/References |
|---|---|
| Antidepressant | Potential modulation of serotonin receptors |
| Anxiolytic | Interaction with GABA receptors |
| Anticancer | Inhibition of cancer cell proliferation |
Case Study 1: Antidepressant Activity
A study conducted on various piperazine derivatives indicated that modifications to the imidazole ring can enhance their binding affinity to serotonin receptors, potentially leading to increased antidepressant activity. This suggests that 1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine may be a promising candidate for developing new antidepressants.
Case Study 2: Anxiolytic Potential
Research involving animal models has demonstrated that certain piperazine derivatives exhibit significant anxiolytic effects when tested against standard anxiolytics. The specific interactions of this compound with neurotransmitter systems warrant further investigation to elucidate its mechanism of action.
Case Study 3: Anticancer Research
In vitro studies have shown that piperazine derivatives can induce apoptosis in various cancer cell lines. The unique structure of 1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine may enhance this effect, making it a valuable subject for future anticancer drug development.
Comparación Con Compuestos Similares
Table 1: Key Structural Variations and Their Implications
Key Observations:
- Substituent Bulk: The 2-methylbenzyl group in the target compound provides moderate steric hindrance compared to bulkier groups like biphenyl-oxadiazole (e.g., ), which may reduce metabolic instability while maintaining target engagement .
- Electron Effects: Replacing the 2-methylphenyl with electron-withdrawing groups (e.g., nitro, chloro) enhances electrophilic character, as seen in antimicrobial derivatives . Conversely, electron-donating groups (e.g., methoxy) improve solubility but may reduce membrane penetration .
- Hybrid Motifs: Imidazole-piperazine hybrids (e.g., ) show potent antimicrobial activity, suggesting the target compound’s imidazole could serve as a hydrogen-bond donor/acceptor in biological interactions .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
